
MLi-2-Bio-X
Overview
Description
Merck LRRK2 inhibitor-2 is a small-molecule inhibitor targeting leucine-rich repeat kinase 2 (LRRK2), a protein kinase implicated in Parkinson’s disease. LRRK2 is a multidomain protein with kinase and GTPase activities, playing crucial roles in cellular signaling pathways associated with Parkinson’s disease . The inhibition of LRRK2 has been a major focus in developing treatments for Parkinson’s disease due to its genetic link to the disease .
Preparation Methods
The synthesis of Merck LRRK2 inhibitor-2 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of 2-aminoquinazoline derivatives, which are then subjected to various functional group modifications to achieve the desired inhibitor structure . Industrial production methods involve optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Merck LRRK2 inhibitor-2 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: The inhibitor can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
Case Study 1: Chronic Inhibition in Parkinson’s Disease Models
A study investigated the long-term effects of MLi-2-Bio-X in G2019S LRRK2 knock-in mice. The results indicated significant alterations in proteomic profiles across brain, kidney, and lung tissues after 10 weeks of treatment. Notably, the study highlighted changes in mitochondrial proteins and endolysosomal pathways, underscoring the compound's potential as a therapeutic agent for Parkinson's disease .
Case Study 2: Lysosomal Activity Enhancement
In another investigation focusing on macrophage function, this compound was shown to enhance lysosomal activity by inhibiting LRRK2. This effect was observed within hours of treatment and was sustained over time, suggesting that targeting LRRK2 could improve immune responses and cellular clearance mechanisms .
Data Tables
Mechanism of Action
Merck LRRK2 inhibitor-2 exerts its effects by binding to the kinase domain of LRRK2, inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, thereby modulating various cellular signaling pathways involved in Parkinson’s disease . The molecular targets include the kinase domain of LRRK2, and the pathways involved are related to autophagy, mitochondrial homeostasis, and ciliogenesis .
Comparison with Similar Compounds
Merck LRRK2 inhibitor-2 is compared with other similar compounds, such as:
LRRK2-IN-1: Another type I kinase inhibitor of LRRK2.
GNE-7915: A type I kinase inhibitor with a different chemical structure.
Rebastinib, Ponatinib, and GZD-824: Type II kinase inhibitors that bind to LRRK2 in inactive conformations. The uniqueness of Merck LRRK2 inhibitor-2 lies in its specific binding affinity and selectivity for the LRRK2 kinase domain, making it a valuable tool for studying LRRK2-related pathways and developing new therapeutic strategies.
Biological Activity
MLi-2-Bio-X is a potent and selective inhibitor of the leucine-rich repeat kinase 2 (LRRK2), which has garnered attention for its potential therapeutic applications in treating Parkinson's disease (PD). This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Overview of LRRK2 and Its Role in Parkinson's Disease
Mutations in the LRRK2 gene are the most common genetic causes of familial and sporadic Parkinson's disease. The G2019S mutation, in particular, is associated with increased kinase activity, making LRRK2 a significant target for therapeutic intervention. Inhibition of LRRK2 kinase activity has been shown to modify disease progression and alleviate symptoms in various preclinical models.
Potency and Selectivity
This compound exhibits remarkable potency as an LRRK2 inhibitor:
- In vitro IC50 Values :
- Purified LRRK2 kinase assay: 0.76 nM
- Cellular assay (dephosphorylation of LRRK2 pSer935): 1.4 nM
- Radioligand competition binding assay: 3.4 nM
This compound demonstrates over 295-fold selectivity against a diverse panel of more than 300 kinases , receptors, and ion channels, indicating its potential for minimal off-target effects .
In Vivo Efficacy
In preclinical studies, this compound was administered to MitoPark mice, a model for PD. The compound was well tolerated over a 15-week treatment period, maintaining brain and plasma levels significantly above the IC50 for LRRK2 inhibition. Notably, morphological changes consistent with enlarged type II pneumocytes were observed in treated mice, suggesting potential lung involvement .
This compound functions by inhibiting the phosphorylation of specific substrates associated with LRRK2 activity. This inhibition leads to:
- Decreased phosphorylation levels of Rab proteins (e.g., pRab10 and pRab12), which are critical for vesicular trafficking.
- Restoration of dopamine transporter function in striatal neurons, which is often impaired in PD models .
Case Study 1: Long-term Treatment in Mutant Mice
A study investigated the long-term effects of this compound on mutant LRRK2 R1441G mice. The treatment resulted in:
- A significant reduction in αSyn oligomer accumulation in the brain.
- Changes in phosphorylation levels of biomarkers associated with LRRK2 activity (Thr73-Rab10 and Ser106-Rab12) correlated with behavioral improvements .
Case Study 2: Acute Inhibition Effects
Another recent study highlighted acute inhibition using this compound, demonstrating its ability to rescue deficits in striatal dopamine transporter expression and function. This effect was linked to a normalization of hyperlocomotion observed in genetically modified mice expressing gain-of-function mutations in LRRK2 .
Summary of Findings
Parameter | Value |
---|---|
In vitro IC50 (purified LRRK2) | 0.76 nM |
In vitro IC50 (cellular assay) | 1.4 nM |
In vivo tolerance duration | 15 weeks |
Selectivity over other kinases | >295-fold |
Q & A
Basic Research Questions
Q. How to design a robust experimental protocol for studying MLi-2-Bio-X in pharmacological contexts?
- Methodological Answer : Begin by defining clear objectives using frameworks like PICO (Patient/Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with research significance . For pharmacological studies, include detailed descriptions of compound synthesis (following IUPAC naming conventions), characterization (e.g., NMR, HPLC purity), and bioactivity assays (IC₅₀/EC₅₀ comparisons with controls) . Calculate sample size and power analysis to ensure statistical validity, referencing guidelines for biological sample collection and quality control .
Q. What are the key considerations for ensuring reproducibility of this compound experiments?
- Methodological Answer : Document all experimental parameters (e.g., reagent sources, instrument calibration, temperature/pH conditions) in the "Materials and Methods" section . Use supplemental files to provide raw datasets, spectra, and step-by-step protocols, avoiding redundancy in the main text . For compound characterization, include purity thresholds (e.g., ≥95% by HPLC) and validation against known standards . Peer-review checklists (e.g., analytical reproducibility criteria from ) can further mitigate variability.
Q. How to formulate a hypothesis-driven research question for this compound studies?
- Methodological Answer : Conduct a systematic literature review to identify gaps (e.g., conflicting efficacy results in specific cell lines). Use FINER criteria to refine questions, such as, "Does this compound exhibit differential inhibition kinetics in kinase X versus Y due to structural flexibility?" . Validate feasibility through pilot experiments and align hypotheses with measurable outcomes (e.g., dose-response curves, binding affinity assays) .
Advanced Research Questions
Q. How to analyze contradictory data on this compound’s mechanism of action across studies?
- Methodological Answer : Employ iterative triangulation:
- Data Validation : Cross-check experimental conditions (e.g., cell culture media, assay endpoints) .
- Statistical Reassessment : Apply Bayesian analysis or meta-regression to identify confounding variables (e.g., batch effects in compound synthesis) .
- Model Comparison : Use computational docking studies to test if structural variations in this compound affect target binding . Document discrepancies transparently in the discussion section, citing peer-reviewed guidelines for addressing contradictory findings .
Q. What advanced techniques resolve low reproducibility in this compound bioactivity assays?
- Methodological Answer :
- Standardization : Adopt harmonized protocols (e.g., CLIA-certified assays) and include internal controls (e.g., reference inhibitors) in each run .
- Data Normalization : Use Z-score scaling or plate-based correction for high-throughput screening data .
- Blinded Analysis : Assign independent teams to replicate experiments, minimizing observer bias . Publish negative results in supplementary materials to inform future studies .
Q. How to optimize this compound’s pharmacokinetic profile for in vivo studies?
- Methodological Answer :
- Structural Modifications : Apply SAR (Structure-Activity Relationship) studies to improve solubility (e.g., adding polar groups) or metabolic stability (e.g., deuterium substitution) .
- In Silico Modeling : Predict ADMET properties using tools like SwissADME or Molecular Dynamics simulations .
- Validation : Compare in vitro (e.g., microsomal stability assays) and in vivo (e.g., plasma half-life in murine models) data, adjusting dosing regimens iteratively .
Q. Data Analysis & Reporting
Q. How to statistically validate this compound’s dose-response relationships?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate IC₅₀/EC₅₀ values, reporting 95% confidence intervals . Perform outlier detection (e.g., Grubbs’ test) and validate assumptions of normality (e.g., Shapiro-Wilk test). For multiplex assays, apply false-discovery-rate (FDR) corrections .
Q. What strategies ensure ethical compliance in this compound research involving human-derived samples?
- Methodological Answer :
- Institutional Approval : Submit protocols to IRB/ethics committees, detailing participant selection criteria and informed consent processes .
- Data Anonymization : Use coded identifiers for biospecimens and restrict access to raw genomic data .
- Transparency : Disclose funding sources and potential conflicts of interest in the "Acknowledgments" section .
Properties
IUPAC Name |
(2R,6S)-2,6-dimethyl-4-[6-[5-(1-methylcyclopropyl)oxy-1H-indazol-3-yl]pyrimidin-4-yl]morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-13-10-26(11-14(2)27-13)19-9-18(22-12-23-19)20-16-8-15(28-21(3)6-7-21)4-5-17(16)24-25-20/h4-5,8-9,12-14H,6-7,10-11H2,1-3H3,(H,24,25)/t13-,14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUUNJCZCOMUKD-OKILXGFUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=NC(=C2)C3=NNC4=C3C=C(C=C4)OC5(CC5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=NC=NC(=C2)C3=NNC4=C3C=C(C=C4)OC5(CC5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.